2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole
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Overview
Description
2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxyphenoxyethylsulfanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethanol, which is then reacted with thionyl chloride to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with 1-propylbenzimidazole in the presence of a base such as sodium hydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-1-propyl-1H-benzoimidazole
- 2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
Uniqueness
2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C19H22N2O2S/c1-3-12-21-16-9-5-4-8-15(16)20-19(21)24-14-13-23-18-11-7-6-10-17(18)22-2/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
KYNREZLTQJXVLV-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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